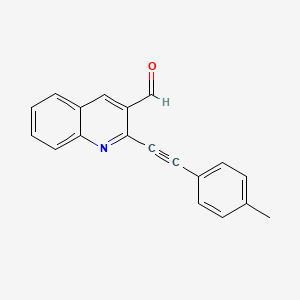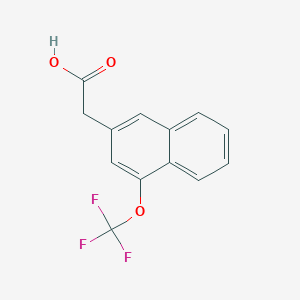
5-Amino-6-iodo-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-iodo-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the indanone family. Indanones are bicyclic compounds that consist of a benzene ring fused to a cyclopentanone ring. The presence of amino and iodo substituents on the indanone core makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-iodo-2,3-dihydro-1H-inden-1-one typically involves the iodination of 5-amino-2,3-dihydro-1H-inden-1-one. This can be achieved through electrophilic substitution reactions using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-iodo-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The iodo group can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, alkyl halides, and Grignard reagents.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted indanone derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-6-iodo-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-iodo-2,3-dihydro-1H-inden-1-one is not well-documented. its biological activity is likely due to its ability to interact with various molecular targets and pathways. The amino and iodo substituents may enhance its binding affinity to specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of iodine.
5-Amino-6-chloro-2,3-dihydro-1H-inden-1-one: Similar structure but with a chlorine atom instead of iodine.
5-Amino-6-fluoro-2,3-dihydro-1H-inden-1-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 5-Amino-6-iodo-2,3-dihydro-1H-inden-1-one makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and biological activity. This makes it a valuable compound for studying the effects of halogen substitution on chemical and biological properties.
Properties
Molecular Formula |
C9H8INO |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
5-amino-6-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8INO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2 |
InChI Key |
FNSWBMPSGPFAPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11851839.png)
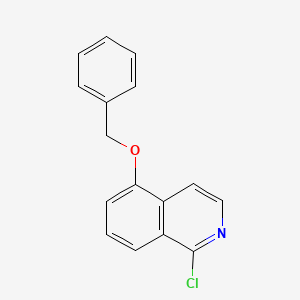
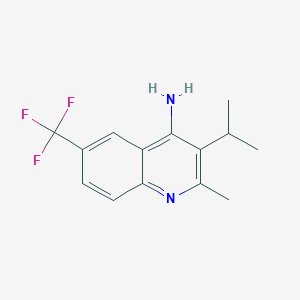
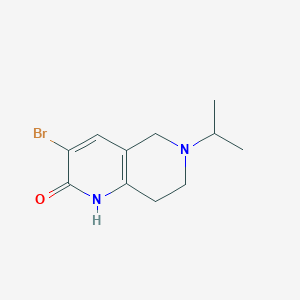
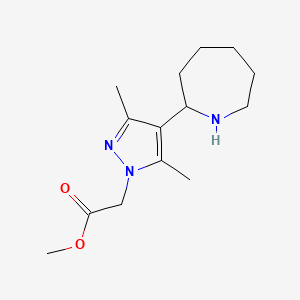
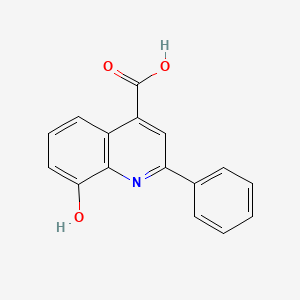

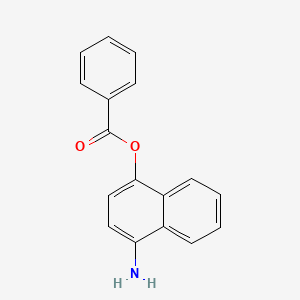
![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11851893.png)
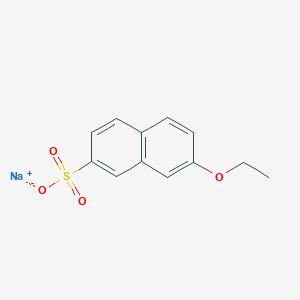
![2-(1-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11851908.png)

